N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-14-7-9-16(10-8-14)22(29)26-24-21(23-25-18-5-3-4-6-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGLIQWTCWPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties. They have been found to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid to prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating these symptoms.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects. This can alleviate symptoms associated with conditions like arthritis, where inflammation plays a significant role.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. The inhibition of these enzymes can lead to anti-inflammatory effects.
Cellular Effects
The cellular effects of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide are yet to be fully elucidated. Benzothiazole derivatives have been reported to exhibit inhibitory effects against M. tuberculosis, suggesting that they may influence cellular processes in this bacterium.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The compound can be synthesized through various chemical pathways involving benzothiazole derivatives. Recent advances in synthetic methodologies have included:
- Knoevenagel Condensation : This method is often employed to synthesize benzothiazole-based compounds. The reaction typically involves the interaction of 2-(benzo[d]thiazol-2-yl)acetohydrazide with various aromatic aldehydes under basic conditions to yield the desired product .
- Molecular Hybridization Techniques : These techniques combine different pharmacophores to enhance biological activity and specificity against targeted diseases .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess inhibitory effects against various pathogens including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 100 μg/mL, indicating potent activity .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of specific signaling pathways and modulation of gene expression. The structural features of this compound contribute to its bioactivity by enhancing interaction with cellular targets involved in cancer progression .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, leading to disruption of replication and transcription processes in target cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cells, promoting apoptosis in cancer cells while sparing normal cells .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives:
- Study on Antitubercular Activity : A recent study compared various benzothiazole derivatives against M. tuberculosis and found that certain modifications significantly enhanced their potency compared to standard treatments .
- Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Research indicates that compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide exhibit notable anticancer properties. For instance, derivatives of benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that benzothiazole derivatives could induce apoptosis in pancreatic cancer cells, showcasing their potential as anticancer agents .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The structural modifications in the thieno[2,3-c]pyridine moiety contribute to enhanced antimicrobial activity, making these compounds promising candidates for developing new antibiotics .
1.3 Anti-inflammatory Effects
Compounds related to this compound have also been investigated for their anti-inflammatory properties. Studies have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Mechanistic Insights
2.1 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, its structural components allow it to interact with acetylcholinesterase and other relevant targets in biological systems . This interaction is crucial for understanding how the compound can be utilized in therapeutic settings.
2.2 Interaction with Biological Targets
The molecular interactions of this compound with various biological targets have been explored using computational docking studies. These studies reveal the binding affinities and modes of interaction with target proteins that are essential for its biological activity .
Case Studies and Research Findings
3.1 Case Study: Anticancer Research
A notable case study focused on the synthesis of a series of benzothiazole derivatives, including the target compound. The synthesized compounds were tested against several cancer cell lines (e.g., MCF-7 and HeLa), demonstrating IC50 values that suggest potent anticancer activity comparable to established chemotherapeutics .
3.2 Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased inhibition zones compared to standard antibiotics .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl and benzamide groups are susceptible to hydrolysis under acidic or basic conditions.
Acetyl Group Hydrolysis
The 6-acetyl moiety can undergo hydrolysis to yield a hydroxyl group. For example:
-
Reagents : Aqueous NaOH (1M) or HCl
-
Conditions : Reflux in ethanol/water mixture (80°C, 4–6 hours)
Amide Bond Cleavage
The benzamide linkage (C=O-NR₂) can be hydrolyzed to carboxylic acid and amine:
-
Reagents : Concentrated HCl or H₂SO₄
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Conditions : Prolonged heating (100°C, 12–24 hours)
-
Outcome : Liberation of 4-methylbenzoic acid and the corresponding amine .
Nucleophilic Substitution
The benzothiazole and thienopyridine rings exhibit electrophilic sites for substitution.
Acylation and Amidation
The primary amine (from tetrahydrothienopyridine) participates in acylation:
Acylation with Acid Chlorides
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Reagents : 4-Methylbenzoyl chloride
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Conditions : Dichloromethane, triethylamine, 0°C → room temperature
Amide Bond Formation
-
Reagents : Carbodiimides (e.g., DCC) with HOBt
-
Conditions : Dry DMF, 25°C, 12 hours
Cyclization Reactions
The tetrahydrothienopyridine core facilitates intramolecular cyclization:
Formation of Imidazolidinone
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Reagents : 1,1'-Carbonyldiimidazole (CDI)
-
Conditions : Dichloromethane, room temperature, overnight
-
Outcome : Cyclization to form a spiro-imidazolidinone derivative .
Oxidation of Thiophene
-
Reagents : m-CPBA (meta-chloroperbenzoic acid)
-
Conditions : CH₂Cl₂, 0°C → room temperature
Reduction of Acetyl Group
Comparison with Similar Compounds
Key Observations:
However, the isopropyl group in Compound 3 contributes to lipophilicity, enhancing brain penetration .
R2 Substituent : The 4-methylbenzamide group in the target compound likely increases metabolic stability compared to Compound 3’s acetamide, which is susceptible to enzymatic hydrolysis. This modification could extend half-life but may reduce solubility.
Pharmacokinetic and Pharmacodynamic Implications
- Brain Exposure : Compound 3 achieves significant brain exposure, critical for targeting glioblastoma . The target compound’s 4-methylbenzamide group may further enhance blood-brain barrier penetration due to increased lipophilicity.
- Enzyme Binding : Molecular modeling suggests that the benzothiazole ring in both compounds interacts with APE1’s catalytic pocket, while the R6 substituent modulates affinity. The acetyl group’s polarity may favor hydrogen bonding but reduce hydrophobic interactions .
Preparation Methods
Preparation of Benzo[d]thiazol-2-amine
The benzo[d]thiazole moiety is synthesized via cyclization of aniline derivatives. A modified method involves treating aniline (0.01 mol) with potassium thiocyanate (8 g) in glacial acetic acid at 0°C, followed by bromine addition. The mixture is stirred for 12 hours, neutralized with ammonia, and recrystallized from benzene to yield benzo[d]thiazol-2-amine (59% yield).
Reaction conditions :
- Temperature: 0°C → room temperature
- Solvent: Glacial acetic acid
- Key reagents: Bromine, potassium thiocyanate
Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine
The tetrahydrothienopyridine core is constructed through a cyclization strategy. Ethyl oxalate reacts with acetophenone in the presence of sodium methylate to form a dioxobutanoate intermediate, which is chlorinated with sulfuryl chloride. Subsequent reaction with thioamides (e.g., 1-pyrrolidinecarbothioamide) yields the thienopyridine scaffold.
Critical step :
Chlorination of the dioxobutanoate ester requires strict anhydrous conditions to prevent hydrolysis.
Coupling Reactions for Final Product Assembly
Acetylation at Position 6
The 6-acetyl group is introduced via Friedel-Crafts acylation. The tetrahydrothienopyridine intermediate is treated with acetyl chloride in the presence of AlCl₃, yielding the 6-acetyl derivative (72–78% yield).
Optimization note :
Excess AlCl₃ improves electrophilic substitution but requires careful quenching to avoid side reactions.
Amidation with 4-Methylbenzoyl Chloride
The final amidation step involves reacting the acetylated tetrahydrothienopyridine with 4-methylbenzoyl chloride. This is conducted in dry pyridine under reflux for 8–10 hours, followed by precipitation in ice-water and recrystallization from ethanol (85% yield).
Reaction equation :
$$
\text{C}{15}\text{H}{14}\text{N}2\text{S} + \text{C}8\text{H}7\text{ClO} \xrightarrow{\text{pyridine}} \text{C}{23}\text{H}{21}\text{N}3\text{O}2\text{S}2 + \text{HCl}
$$
Purification and Characterization
Chromatographic Techniques
Crude product is purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as eluent. Fractions are analyzed by TLC (Rf = 0.42).
Spectroscopic Analysis
- ¹H-NMR (400 MHz, CDCl₃) :
δ 2.41 (s, 3H, CH₃), 2.89–3.12 (m, 4H, tetrahydrothieno-H), 6.92–7.58 (m, 8H, aromatic-H). - LC-MS : m/z 493.7 [M+H]⁺, confirming molecular weight.
Optimization Strategies
Catalytic Enhancements
Challenges and Limitations
Q & A
Q. What are the key steps and challenges in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including the coupling of benzo[d]thiazole derivatives with tetrahydrothieno-pyridine intermediates under controlled conditions. Critical steps include amide bond formation and acetyl group introduction. Reaction parameters (e.g., temperature, solvent polarity, and reaction time) must be optimized to avoid side products. For purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to monitor intermediate and final product integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy (1H/13C) to verify atomic connectivity and functional groups.
- Mass Spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify characteristic vibrational modes (e.g., C=O stretch of the acetyl group). Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays .
Q. How can researchers initially assess the biological activity of this compound?
Begin with in vitro assays targeting hypothesized pathways. For example:
- Enzyme inhibition assays (e.g., kinase or protease activity) to evaluate potency (IC50).
- Cell viability assays (e.g., MTT or ATP-based assays) to screen for cytotoxicity. Use positive controls (known inhibitors) and dose-response curves to establish preliminary structure-activity relationships .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. To address this:
- Perform target validation using CRISPR/Cas9 knockout or siRNA silencing.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding affinities.
- Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What strategies optimize reaction yields during scale-up synthesis?
Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require careful removal.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) can improve efficiency.
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) maximizes yield while minimizing impurities .
Q. How do functional groups influence the compound’s reactivity and stability?
- Acetyl group : Susceptible to hydrolysis under acidic/basic conditions; stability can be tested via accelerated degradation studies (40°C/75% RH).
- Benzothiazole ring : Participates in π-π stacking with biological targets; reactivity with electrophiles can be probed via computational modeling (DFT).
- Tetrahydrothieno-pyridine core : Oxidation susceptibility requires inert atmosphere handling. Use cyclic voltammetry to assess redox behavior .
Methodological Guidance
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Systematically modify substituents (e.g., methyl → ethyl on the benzamide group).
- Free-Wilson analysis : Quantify contributions of individual moieties to activity.
- Molecular docking : Pair with X-ray crystallography of target proteins to validate binding hypotheses .
Q. How should researchers address low solubility in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- Salt formation : Explore hydrochloride or mesylate salts for improved aqueous solubility.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
